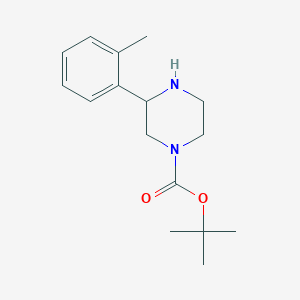

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-7-5-6-8-13(12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXGDOMEQWLRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CN(CCN2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857149 | |

| Record name | tert-Butyl 3-(2-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886766-65-0 | |

| Record name | tert-Butyl 3-(2-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of clinically significant therapeutic agents. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate lipophilicity, make it a valuable component in drug design. The N-arylpiperazine subclass, in particular, has garnered substantial attention due to its prevalence in compounds targeting the central nervous system (CNS), as well as in antiviral, and anticancer agents. The strategic introduction of substituents on both the aryl ring and the piperazine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis of a specific N-arylpiperazine derivative, tert-butyl 3-(o-tolyl)piperazine-1-carboxylate. This compound serves as a key building block for more complex molecular architectures in drug discovery programs. We will delve into the prevalent synthetic strategies, with a focus on the widely adopted Buchwald-Hartwig amination, providing a detailed experimental protocol, mechanistic insights, and practical guidance for its successful execution.

Prevalent Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl group and a piperazine nitrogen is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a robust and versatile method for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions.

The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of each of these components is critical for the success of the reaction and is dictated by the specific substrates being coupled.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2-bromotoluene) to form a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine (tert-butyl piperazine-1-carboxylate) coordinates to the Pd(II) complex, displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-arylpiperazine product.

The selection of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, thereby increasing the overall efficiency of the catalytic cycle.

Figure 1. A generalized workflow for the synthesis of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate based on established Buchwald-Hartwig amination methodologies. Optimization may be required based on the purity of starting materials and the specific equipment used.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromotoluene | C₇H₇Br | 171.03 | 10.0 | 1.0 |

| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 12.0 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.1 | 0.01 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₉P | 566.86 | 0.2 | 0.02 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 14.0 | 1.4 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - |

Reaction Setup and Procedure

It is imperative that this reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligand.

-

Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 eq, 10.0 mmol), tert-butyl piperazine-1-carboxylate (1.2 eq, 12.0 mmol), Pd₂(dba)₃ (0.01 eq, 0.1 mmol), XPhos (0.02 eq, 0.2 mmol), and sodium tert-butoxide (1.4 eq, 14.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene (sufficient volume to ensure good stirring, typically 5-10 mL per mmol of aryl halide) to the flask via a syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-bromotoluene) is consumed. Reaction times can vary but are typically in the range of 8-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure tert-butyl 3-(o-tolyl)piperazine-1-carboxylate.

Characterization of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for the target compound.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.20-7.00 (m, 4H, Ar-H), 3.65 (t, J = 5.2 Hz, 4H, -N(Boc)-CH₂-), 2.95 (t, J = 5.2 Hz, 4H, Ar-N-CH₂-), 2.35 (s, 3H, Ar-CH₃), 1.50 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 154.8, 150.2, 137.5, 130.8, 126.5, 123.4, 119.0, 80.0, 52.5, 44.0, 28.5, 17.8.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₆H₂₄N₂O₂ [M+H]⁺: 277.19; found: 277.2.

Troubleshooting and Process Optimization

While the Buchwald-Hartwig amination is a reliable reaction, several factors can influence its outcome.

Figure 2. A decision-making flowchart for troubleshooting common issues in the Buchwald-Hartwig amination.

-

Low or No Conversion: This can often be attributed to catalyst deactivation due to the presence of oxygen. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The quality of the palladium source and phosphine ligand is also paramount; using fresh, high-purity reagents is recommended.

-

Side Reactions: The primary side reaction is often the hydrodehalogenation of the aryl halide. This can be minimized by ensuring an efficient coupling reaction, which can be influenced by the choice of ligand and base.

-

Optimization of Conditions: For challenging substrates, screening different palladium precursors (e.g., Pd(OAc)₂), phosphine ligands (e.g., RuPhos, SPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane, DMF) may be necessary to achieve optimal results.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

2-Bromotoluene: Combustible liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

tert-Butyl piperazine-1-carboxylate: May cause skin and eye irritation.

-

Palladium Catalysts and Phosphine Ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with care.

-

Sodium tert-butoxide: A strong base that is flammable and reacts violently with water. It causes severe skin burns and eye damage. Handle with extreme care in a dry, inert atmosphere.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate is a key transformation for the construction of more complex molecules in drug discovery. The Buchwald-Hartwig amination provides a reliable and efficient route to this valuable building block. By understanding the reaction mechanism, carefully selecting the reaction components, and adhering to proper experimental technique, researchers can successfully synthesize this compound in high yield and purity. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of N-arylpiperazines and related compounds.

References

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Thomas, S., & Tillack, A. (2004). The Buchwald–Hartwig Amination. In Palladium-Catalyzed Coupling Reactions (pp. 1-36). Springer, Berlin, Heidelberg. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

physical and chemical properties of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

This guide serves as a technical reference for tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1][2]

CAS Registry Number: 886766-65-0 Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.37 g/mol [1][2][3]

Introduction & Strategic Utility

In modern medicinal chemistry, the 3-arylpiperazine scaffold is a privileged structure, distinct from its more common 4-arylpiperazine isomer.[1][2] While 4-arylpiperazines are ubiquitous in serotonin (5-HT) and dopamine receptor ligands, the 3-substituted variants offer a unique vector for exploring chiral space and conformational rigidity without eliminating the basicity of the N4 nitrogen.[1][2]

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate serves as a "masked" piperazine intermediate.[1][2] The tert-butoxycarbonyl (Boc) group protects the N1 nitrogen, directing chemical modifications exclusively to the N4 position.[1][2] The o-tolyl (2-methylphenyl) group at C3 introduces significant steric bulk and lipophilicity, often used to optimize hydrophobic collapse in protein binding pockets or to restrict rotatable bonds in lead optimization.[1][2]

Key Structural Features[1][2][4][5][6][7]

-

N1-Boc Protection: Orthogonal stability to basic conditions; acid-labile.[1][2]

-

C3-Chirality: The C3 carbon is a stereogenic center.[1][2] While often supplied as a racemate, enantiopure forms (R or S) are critical for structure-activity relationship (SAR) studies.[1][2]

-

N4-Secondary Amine: The primary handle for diversification (alkylation, acylation, reductive amination).[1][2]

Physicochemical Profile

The following data aggregates calculated and experimental parameters. Note that as a specialized intermediate, some values are predictive estimates based on structural analogs (SAR-derived).[1][2]

Table 1: Physical & Chemical Properties[2][7]

| Property | Value / Description | Reliability |

| Appearance | Off-white solid or viscous semi-solid | Observed |

| Molecular Weight | 276.37 g/mol | Exact |

| Boiling Point (Pred.) | 385.0 ± 42.0 °C (at 760 mmHg) | Calculated |

| Density (Pred.) | 1.05 ± 0.1 g/cm³ | Calculated |

| LogP (Predicted) | 3.2 – 3.6 | High Confidence |

| pKa (N4-H) | ~8.5 – 9.2 | Analog-Inferred |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water | Experimental |

| Flash Point (Pred.) | 186.6 ± 27.9 °C | Calculated |

Scientist's Note: The o-tolyl group increases the LogP by approximately 0.5–0.8 units compared to the phenyl analog.[1][2] This lipophilicity must be accounted for during purification; the compound will elute later on reverse-phase HPLC than its unsubstituted counterparts.[1][2]

Synthesis & Manufacturing Workflows

The synthesis of C3-substituted piperazines is more complex than N-substituted variants.[1][2] The most robust route involves the reduction of pyrazine intermediates or the cyclization of amino acid derivatives.[1][2]

Workflow Diagram: Synthesis & Reactivity

The following diagram outlines the logical flow from precursor selection to downstream application.

Figure 1: Synthetic route from pyrazine precursors to the target intermediate and downstream diversification.

Critical Synthesis Insight: Regioselectivity

When protecting 2-(o-tolyl)piperazine with Boc anhydride, regioselectivity is governed by steric hindrance.[1][2]

-

N1 Position: Less sterically hindered (beta to the o-tolyl group).[2]

-

N4 Position: More hindered (alpha to the o-tolyl group).[2]

-

Outcome: Under controlled conditions (0°C, stoichiometric Boc₂O), the N1-Boc product (our target) is favored.[1][2] If the temperature is too high, you risk forming the N1,N4-diBoc byproduct.[1][2]

Experimental Protocols

Protocol A: N4-Alkylation via Reductive Amination

This reaction is the primary use case for this intermediate.[1][2]

Reagents:

-

Aldehyde/Ketone (1.2 eq)[2]

-

STAB (Sodium Triacetoxyborohydride) (1.5 eq)[2]

-

DCE (Dichloroethane) or DCM[2]

-

Acetic Acid (catalytic)[2]

Step-by-Step:

-

Complexation: Dissolve the tert-butyl 3-(o-tolyl)piperazine-1-carboxylate and the aldehyde in DCE. Add acetic acid (1-2 drops) to catalyze imine formation.[1][2] Stir for 30 minutes at room temperature. Validation Check: Solution should remain clear; turbidity implies solubility issues.

-

Reduction: Cool to 0°C. Add STAB portion-wise. The o-tolyl group provides steric bulk, so reaction times may be longer (4–16 hours) compared to unsubstituted piperazines.[1][2]

-

Quench: Quench with saturated NaHCO₃.

-

Extraction: Extract with DCM. Wash organic layer with brine.[1][2]

-

Purification: Silica gel chromatography. The Boc group survives these mild reducing conditions.[1][2]

Protocol B: Boc Deprotection (TFA Method)

Caution: The o-tolyl group is electron-rich.[1][2] Using harsh Lewis acids (like BBr₃) might cause side reactions on the aromatic ring.[2] Standard TFA/DCM is preferred.[1][2]

-

Dissolve substrate in DCM (0.1 M).[2]

-

Add TFA (Trifluoroacetic acid) to reach a 20% v/v concentration.[2]

-

Stir at RT for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).[2]

-

Workup (Critical): Evaporate TFA completely (azeotrope with toluene). Neutralize with basic resin or NaHCO₃ wash to obtain the free amine.[1][2]

Storage & Stability (HSE Profile)

-

Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon/Nitrogen) if storing for >6 months to prevent slow oxidation of the secondary amine.

-

Stability: Stable to hydrolysis in neutral/basic aqueous media.[1][2] Unstable in strong acids (cleaves Boc).[2]

-

Safety: Irritant.[1][2][4] Wear gloves and eye protection.[1][2] The o-tolyl moiety implies potential metabolic activation (benzylic oxidation) in biological systems, but the chemical intermediate itself is standard low-toxicity hazard class.[1][2]

References

-

Lead Sciences. (2024). Product Data Sheet: tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (CAS 886766-65-0).[1][2][3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CAS 120737-59-9 (Analog Reference: 1-Boc-3-methylpiperazine). Retrieved from [Link][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 4. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

[1][2]

Executive Summary

The compound tert-butyl 3-(o-tolyl)piperazine-1-carboxylate (CAS: 886766-65-0) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2] Its structural value lies in the ortho-tolyl (2-methylphenyl) substituent at the C3 position, which imposes a specific conformational lock on the piperazine ring, enhancing selectivity for hydrophobic pockets in target proteins.[1][2]

This technical guide provides a definitive reference for the physicochemical properties of this scaffold, with a specific focus on molecular weight metrics for mass spectrometry (MS) validation. Furthermore, it outlines a self-validating synthetic protocol and elucidates the structural logic that makes this intermediate critical for high-affinity drug candidates.[1][2]

Part 1: Molecular Identity & Stoichiometry[1][2]

Accurate molecular weight determination is the cornerstone of analytical validation.[2] For researchers utilizing high-resolution mass spectrometry (HRMS) or preparing stoichiometric reagents, relying solely on "average" molecular weight is insufficient.[1][2]

Definitive Mass Parameters

| Parameter | Value | Technical Context |

| Chemical Formula | C₁₆H₂₄N₂O₂ | Base stoichiometry. |

| Average Molecular Weight | 276.38 g/mol | Used for molarity calculations and reagent weighing.[1][2] |

| Monoisotopic Mass | 276.1838 Da | CRITICAL: The exact mass of the most abundant isotope peak ( |

| 277.1911 m/z | The expected signal in positive-mode ESI-MS.[1][2] | |

| Elemental Composition | C (69.53%), H (8.75%), N (10.14%), O (11.58%) | Baseline for elemental analysis (CHN) validation. |

Structural Specificity

-

Systematic Name: tert-Butyl 3-(2-methylphenyl)piperazine-1-carboxylate[1][2]

-

Core Topology: A piperazine ring substituted at C3 with an o-tolyl group and protected at N1 with a tert-butoxycarbonyl (Boc) group.[1][2]

-

Chirality: The C3 carbon is a stereocenter.[2] While often synthesized as a racemate, the (S)- or (R)-enantiomers are frequently required for clinical candidates to match the chiral environment of protein binding sites.[1][2]

Part 2: Synthetic Architecture

To ensure high fidelity in drug development, the synthesis of this scaffold must prioritize regioselectivity .[2] The challenge lies in distinguishing between the N1 and N4 nitrogens of the piperazine ring.[2]

The Regioselectivity Challenge

In 3-(o-tolyl)piperazine, the N4 nitrogen is proximal to the bulky o-tolyl group (alpha-position), while the N1 nitrogen is distal (beta-position).[1][2]

-

Steric Rule: The steric hindrance of the o-tolyl group reduces the nucleophilicity of N4.[1][2]

-

Outcome: Direct reaction with Boc-anhydride (

) under controlled conditions preferentially protects the less hindered N1 position, yielding the desired 1-Boc-3-(o-tolyl) product spontaneously.[1][2]

Validated Synthetic Workflow

The following protocol describes the de novo construction of the scaffold, ensuring stereochemical control if starting from chiral amino acids.

Protocol: From Amino Acid Precursor

-

Cyclization: Condensation of 2-methylphenylglycine methyl ester with chloroacetyl chloride, followed by amination with benzylamine, yields the diketopiperazine intermediate.[2]

-

Reduction: Potent reduction (using

or -

Deprotection (if Benzyl used): Hydrogenolysis (

) removes the N-benzyl group.[2] -

Selective Protection: Reaction with

at

Figure 1: Synthetic pathway leveraging kinetic selectivity for N1-Boc protection.

Part 3: Analytical Characterization (QC)

Trustworthiness in data requires self-validating spectral assignments.[1][2] The following NMR and MS signatures are diagnostic for this specific isomer.

1H-NMR Diagnostic Signals (CDCl₃, 400 MHz)

The "Ortho Effect" shifts the methyl signal and influences the splitting of the C3 proton.[2]

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Ar-CH₃ | 2.35 - 2.45 ppm | Singlet (3H) | The o-tolyl methyl group.[1][2] Distinctly downfield from aliphatic methyls.[2] |

| Boc-CH₃ | 1.45 - 1.48 ppm | Singlet (9H) | The intense tert-butyl signal.[1][2] Integration reference. |

| H-3 (Chiral Center) | 3.90 - 4.10 ppm | Doublet of doublets | The methine proton at C3.[1][2] Its shift confirms the aryl attachment.[2] |

| Piperazine Ring | 2.60 - 3.20 ppm | Multiplets | Complex envelope due to ring puckering and N-inversion.[1][2] |

| Aromatic H | 7.10 - 7.30 ppm | Multiplets (4H) | Typical pattern for ortho-substituted benzene.[1][2] |

Mass Spectrometry Validation

-

Fragmentation Logic: In ESI-MS/MS, the parent ion (

277) typically loses the Boc group first.[2] -

Key Fragment: Loss of the tert-butyl carbamate moiety often yields the naked aryl-piperazine cation at

177 (

Part 4: Strategic Utility in Drug Design

Why use the o-tolyl analog over the phenyl or p-tolyl variants? The answer lies in conformational restriction .[2]

The "Magic Methyl" Effect

The methyl group at the ortho position creates significant steric clash with the adjacent piperazine ring protons.[2] This forces the aryl ring to twist out of coplanarity with the piperazine average plane.[2]

-

Result: A rigid, non-planar 3D vector.[2]

-

Application: This "twist" often improves selectivity for GPCR subtypes (e.g., Dopamine D2 vs. D4 or Serotonin 5-HT receptors) by preventing the molecule from entering flat, narrow pockets favored by planar analogs.[2]

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the role of the ortho-methyl group in ligand pre-organization.[1][2]

References

-

National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

- Note: Provides baseline physicochemical d

-

-

Note: Verifies CAS registry number and commercial availability.[1]

-

-

Bouchain, G., et al. (2003).[2] "Development of Potential Antitumor Agents based on the Piperazine Scaffold." Current Medicinal Chemistry. Linked via PubMed: [Link][1][2]

- Note: General reference for the utility of aryl-piperazines in oncology.

-

Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link][2]

- Note: Authoritative source on the "Ortho Effect" and conform

mass spectrometry analysis of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

This technical guide details the mass spectrometry (MS) profiling of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate , a critical pharmacophore scaffold often encountered in the synthesis of GPCR ligands and kinase inhibitors.

This analysis synthesizes physicochemical predictions with established fragmentation mechanisms for N-Boc-protected nitrogen heterocycles.

Case Study: tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Executive Summary

The structural integrity of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate relies on the stability of the acid-labile tert-butoxycarbonyl (Boc) group and the steric environment of the ortho-tolyl substituent. In drug development, this intermediate requires rigorous quality control to detect regioisomers (2- vs 3-substituted) and spontaneous deprotection byproducts. This guide establishes a self-validating LC-MS/MS workflow, prioritizing soft ionization techniques to preserve the molecular ion while utilizing Collision-Induced Dissociation (CID) for structural verification.

Physicochemical Identity & MS Prediction

Before initiating analysis, the theoretical mass and ionization properties must be established to set accurate acquisition windows.

| Property | Value | Notes |

| Formula | C₁₆H₂₄N₂O₂ | |

| Monoisotopic Mass | 276.1838 Da | Base peak target in deconvoluted spectra.[1] |

| [M+H]⁺ Precursor | 277.1911 m/z | Primary ESI(+) target. |

| [M+Na]⁺ Adduct | 299.1730 m/z | Common in high-salt mobile phases. |

| LogP (Predicted) | ~3.2 | Moderately lipophilic; suitable for C18 retention. |

| pKa (Basic N) | ~9.1 (Piperazine NH) | Requires pH control for peak shape. |

Method Development: The "How" and "Why"

3.1 Sample Preparation Strategy

Objective: Minimize acid-catalyzed hydrolysis of the Boc group during preparation.

-

Solvent: Use Acetonitrile (MeCN) rather than Methanol. Methanol can induce slow transesterification or solvolysis in the presence of trace acids over long autosampler sequences.

-

Concentration: Prepare a 1 mg/mL stock in MeCN, dilute to 1 µg/mL in 50:50 MeCN:Water for injection.

-

Stability Check: Avoid leaving samples in acidic mobile phase (e.g., 0.1% Formic Acid) for >24 hours.

3.2 Chromatographic Conditions (LC)

Causality: The o-tolyl group introduces steric bulk and lipophilicity. Standard C18 columns are sufficient for retention, but Phenyl-Hexyl columns offer superior selectivity if separating the o-tolyl isomer from potential m- or p-tolyl impurities due to pi-pi interaction differences.

-

Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5).

-

Reasoning: A buffered neutral pH prevents on-column Boc degradation and improves the peak shape of the basic secondary amine (N4 position).

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar impurities)

-

1-8 min: 5% -> 95% B (Linear gradient)

-

8-10 min: 95% B (Wash)

-

3.3 Mass Spectrometry Parameters (Source)

Objective: Maximize [M+H]⁺ intensity while preventing in-source fragmentation (isobutene loss).

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: Low (15-20 V) .

-

Critical: High cone voltages (>40V) often strip the Boc group in the source, leading to a false "De-Boc" impurity signal (m/z 177) in the MS1 scan.

-

-

Desolvation Temp: 350°C.

Fragmentation Mechanism (CID)

Understanding the fragmentation pathway is essential for confirming the position of the o-tolyl group and the integrity of the Boc protection.

4.1 Primary Fragmentation Pathway (Boc Loss)

The most labile portion of the molecule is the tert-butyl carbamate.

-

Precursor: m/z 277.19 [M+H]⁺

-

Transition 1 (Isobutene Loss): The protonated carbonyl facilitates the elimination of isobutene (C₄H₈, 56 Da).

-

Product: m/z 221.13 (Carbamic acid intermediate).

-

-

Transition 2 (Decarboxylation): Rapid loss of CO₂ (44 Da) follows.

-

Product:m/z 177.14 (Protonated 3-(o-tolyl)piperazine).

-

Significance: This is the Quantifier Ion for MRM methods due to its high intensity.

-

4.2 Secondary Fragmentation (Structural Confirmation)

To distinguish this specific scaffold from isomers, look for fragments derived from the o-tolyl piperazine core (m/z 177).

-

Tropylium Ion Formation (m/z 105.07): The o-tolyl group (methylphenyl) often rearranges to a methyl-tropylium ion (C₈H₉⁺) upon high-energy collision. This confirms the presence of the methylated aromatic ring.

-

Piperazine Ring Cleavage: Retro-Diels-Alder (RDA) type fragmentation of the piperazine ring typically yields fragments at m/z 120 or m/z 134 depending on which C-C or C-N bonds break relative to the aryl substituent.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule in the collision cell.

Caption: ESI(+) CID Fragmentation pathway showing sequential loss of the Boc protecting group followed by diagnostic aryl cleavage.

Protocol: Self-Validating LC-MS Workflow

This protocol includes built-in checks to ensure data validity.

Step 1: System Suitability (Pre-Run)

-

Inject a "System Suitability Standard" (e.g., Caffeine or a stable Boc-amine).

-

Check: Retention time stability (<0.1 min shift) and Intensity (>1e6 counts).

Step 2: Blank Analysis

-

Inject Mobile Phase B (MeCN).

-

Check: Verify no carryover at m/z 277 or 177. Piperazines are "sticky" on stainless steel; if carryover exists, run a needle wash of 0.1% Formic Acid in Isopropanol.

Step 3: Sample Acquisition (Data Dependent Scan)

-

Scan Mode: Full Scan (m/z 100-1000) + MS/MS (Top 3 precursors).

-

Trigger: Intensity threshold > 5e4.

-

Exclusion: Dynamic exclusion 5.0s (prevents re-sampling the same peak).

Step 4: Data Validation (Post-Run)

-

In-Source Fragmentation Check: Extract Ion Chromatogram (EIC) for m/z 277 and m/z 177.

-

Pass Criteria: The peaks should co-elute perfectly. If m/z 177 elutes earlier or has a different profile, the sample contains the de-protected impurity. If they co-elute and the ratio is constant, m/z 177 in MS1 is likely an artifact of high cone voltage.

-

Impurity Profiling

In synthesis, two primary impurities are common:

-

De-Boc Impurity (3-(o-tolyl)piperazine):

-

Mass: 176.13 Da ([M+H]+ 177.14).

-

Detection: Elutes earlier than the parent on C18/Phenyl columns due to higher polarity (loss of lipophilic t-butyl).

-

-

Regioisomer (2-(o-tolyl)piperazine derivative):

-

Mass: Same (Isobaric).

-

Detection: Requires high-efficiency chromatography. The steric hindrance of the ortho-substituent at position 3 vs position 2 will alter interaction with the stationary phase. A Phenyl-Hexyl column maximizes this separation.

-

References

-

PubChem. (2025).[1][3] tert-Butyl 3-methylpiperazine-1-carboxylate (Analogous Structure Data).[3] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods.[1][2][4][5][6][7][8][9][10] [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate.[5] Indian Journal of Heterocyclic Chemistry.[5] [Link]

Sources

- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scholars.direct [scholars.direct]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Purity and Appearance of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for assessing the purity and appearance of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (CAS No: 886766-65-0), a key building block in contemporary drug discovery and development.[1] Aimed at researchers, analytical scientists, and process chemists, this document outlines the critical physicochemical properties of the compound, discusses its likely impurity profile based on plausible synthetic routes, and details a multi-technique analytical strategy for its characterization. We present self-validating, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) as the pillars of a robust quality control system. The causality behind experimental choices is explained to empower operators to not only follow procedures but also to interpret data with a high degree of scientific integrity.

Introduction: The Significance of a Substituted Piperazine Core

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[2][3] Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties like solubility and basicity makes it an invaluable component of modern drug design.[2] The subject of this guide, tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate, combines this valuable core with two key features:

-

Asymmetric Substitution: The ortho-tolyl group at the 3-position introduces a chiral center and specific steric and electronic properties, enabling precise interactions with biological targets.

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the N1 nitrogen serves as a crucial protecting group, allowing for selective functionalization of the second nitrogen atom (N4) in subsequent synthetic steps.[4]

The integrity of this molecule is paramount; impurities can lead to unforeseen side reactions, altered biological activity, and complications in drug development. Therefore, a rigorous and well-understood analytical protocol is not merely a quality check but a foundational requirement for its successful application.

Physicochemical Properties

A thorough understanding of the compound's basic properties is the first step in quality assessment.

Chemical Identity

| Property | Value | Source |

| Chemical Name | tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate | - |

| CAS Number | 886766-65-0 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | - |

Appearance and Physical State

The expected appearance of high-purity tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate is a white to off-white or pale yellow solid . The color is a primary, albeit qualitative, indicator of purity. Significant deviations, such as a dark yellow, orange, or brown coloration, often suggest the presence of residual reagents, by-products from overheating, or oxidative degradation. By comparison, related N-Boc-piperazine derivatives are typically described as white or off-white solids or, in some cases, colorless oils.[2][4]

Solubility Profile

Based on common solvents used in the synthesis and purification of related compounds, the following solubility profile is expected. This information is critical for preparing samples for analysis and for developing purification protocols.

| Solvent | Expected Solubility | Rationale / Application |

| Dichloromethane (DCM) | Soluble | Synthesis, Extraction, NMR |

| Ethyl Acetate (EtOAc) | Soluble | Synthesis, Extraction, Chromatography |

| Methanol (MeOH) | Soluble | HPLC Mobile Phase, NMR, Recrystallization |

| Acetonitrile (ACN) | Soluble | HPLC Mobile Phase |

| Water | Insoluble | Aqueous Workup |

| Hexanes / Heptane | Sparingly Soluble | Chromatography, Anti-solvent for precipitation |

Synthesis and Potential Impurities

A robust analytical strategy is built upon an understanding of what could potentially be present besides the target compound. While multiple synthetic routes exist, a common approach to 3-aryl-piperazines involves the formation of the ring followed by N-Boc protection.

Plausible Synthetic Route and Impurity Origins

The synthesis of N-Boc piperazines is a well-established field in organic chemistry.[5][6] Impurities are typically introduced through incomplete reactions, side reactions, or are carried over from the workup and purification process.

Caption: Origin of potential impurities during synthesis.

Quality Control & Purity Assessment: A Multi-technique Approach

No single technique can provide a complete picture of a compound's purity and identity. A self-validating system relies on the orthogonal application of chromatographic and spectroscopic methods.

Caption: Integrated analytical workflow for quality control.

Chromatographic Purity by HPLC-UV

Causality: HPLC is the gold standard for quantitative purity assessment because it physically separates the main component from non-volatile impurities. The area under the peak, when detected by a UV spectrophotometer, is proportional to the concentration. We use a reverse-phase C18 column as it is highly effective for separating moderately polar organic molecules like this one. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted from the column in a reasonable timeframe.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute 1:10 in a 50:50 acetonitrile:water mixture for a final concentration of 100 µg/mL.

-

Chromatographic Conditions:

Parameter Condition Column C18, 4.6 x 150 mm, 3.5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 5 µL | UV Detection | 254 nm |

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area of the main component should be less than 2.0%.[7]

-

Analysis & Calculation: Inject the prepared sample solution. Purity is calculated based on the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton NMR provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of all key functional groups (o-tolyl, piperazine, Boc) and, crucially, their connectivity through chemical shifts, integration values (proton count), and splitting patterns. The absence of significant unassigned peaks is a strong indicator of high purity.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) if the solvent does not already contain it as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A minimum of 16 scans is recommended to ensure a good signal-to-noise ratio.

-

Data Interpretation:

-

o-Tolyl Group: Expect 4 aromatic protons in the ~7.1-7.3 ppm region and a singlet for the methyl group (~2.3 ppm).

-

tert-Butyl Group: A sharp singlet integrating to 9 protons around ~1.4-1.5 ppm is the characteristic signal for the Boc group.

-

Piperazine Ring: A series of complex multiplets between ~2.8-4.2 ppm integrating to the remaining 8 protons. The exact shifts and multiplicities will depend on the ring conformation.

-

Purity Check: Integrate the Boc singlet (9H) and compare its relative integration to the aromatic region (4H) and methyl singlet (3H). The ratios should be consistent. Search for signals corresponding to residual solvents (e.g., EtOAc at ~2.05, 4.12, 1.26 ppm; DCM at ~5.3 ppm) or the absence of the Boc signal (which would indicate degradation).

-

Identity Confirmation by Mass Spectrometry

Causality: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in methanol or acetonitrile.

-

Analysis: Infuse the sample directly into an ESI-MS system operating in positive ion mode.

-

Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

-

Calculated Exact Mass for C₁₆H₂₄N₂O₂: 276.1838

-

Expected [M+H]⁺: 277.1916

-

Data Interpretation and Acceptance Criteria

A batch of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate can be considered high purity if it meets a predefined set of specifications that integrate the results from all analytical techniques.

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | ≥ 98.0% (Area %) | HPLC-UV |

| Identity (Structure) | Conforms to the expected ¹H NMR spectrum | ¹H NMR |

| Identity (Molecular Weight) | [M+H]⁺ = 277.2 ± 0.5 Da | ESI-MS |

Conclusion

The quality of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate is fundamental to its successful use in research and development. This guide has established that ensuring purity and correct appearance is not a single measurement but a holistic process. It begins with a theoretical understanding of potential impurities and culminates in a multi-technique analytical workflow. By combining visual inspection with the quantitative power of HPLC and the structural detail of NMR and MS, scientists can have high confidence in the material they use, ensuring reproducibility and integrity in their synthetic endeavors.

References

-

PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Sajocom. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. [Link]

-

Lead Sciences. tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.

-

Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]

-

Pipzine Chemicals. 3-Formylpiperidine-1-Carboxylic Acid tert-Butyl Ester. [Link]

Sources

- 1. tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 4. 1-Boc -Piperazine (CAS 57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profiling and Solvent Selection: tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

[1]

Executive Summary & Compound Identity

This guide provides a technical analysis of the solubility profile for tert-butyl 3-(o-tolyl)piperazine-1-carboxylate , a critical intermediate in the synthesis of piperazine-based pharmacophores (e.g., GPCR ligands, kinase inhibitors).[1]

Understanding the solubility landscape of this compound is essential for optimizing reaction yields, designing efficient purification protocols (crystallization vs. chromatography), and selecting appropriate vehicles for biological assays.[1]

| Property | Detail |

| CAS Number | 886766-65-0 |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Physical State | Solid (White to off-white powder) |

| Key Functional Groups | tert-Butoxycarbonyl (Boc), Secondary Amine (N4), o-Tolyl (aromatic/lipophilic) |

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of this compound, we must analyze the competition between its lipophilic and polar domains.[1]

Structural Analysis[1][2]

-

Lipophilic Domains (Solubility Promoting in Organics):

-

Boc Group: The tert-butyl moiety contributes significant bulk and lipophilicity.[1]

-

o-Tolyl Group: The 2-methylphenyl ring adds aromaticity and hydrophobicity.[1] The ortho-methyl group introduces steric hindrance, potentially disrupting crystal packing and enhancing solubility in organic solvents compared to the phenyl analog.[1]

-

-

Polar Domains (Interaction Points):

Predicted Partitioning

Based on the structure, the estimated LogP (partition coefficient) is in the range of 2.5 – 3.2 .[1] This places the compound firmly in the lipophilic category.[1]

-

Rule of Thumb: "Like dissolves like." The compound will exhibit high affinity for non-polar to moderately polar organic solvents and negligible affinity for water.[1]

Solubility Landscape

The following categorization is derived from the structural properties of Boc-protected aryl-piperazines and standard medicinal chemistry solvent compatibility.

High Solubility Solvents (Primary Reaction/Workup Media)

These solvents are recommended for dissolving the compound at high concentrations (>100 mg/mL).[1]

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to interaction with the lipophilic Boc and Tolyl groups.[1] Ideal for extraction and standard acylation/alkylation reactions.[1]

-

Tetrahydrofuran (THF) / 1,4-Dioxane: High solubility.[1] These ethers are the solvents of choice for reactions involving metal hydrides or organometallics where the Boc group is stable.[1]

-

Ethyl Acetate (EtOAc): Good solubility.[1][2] The standard solvent for liquid-liquid extraction and silica gel chromatography loading.[1]

Moderate/Conditional Solubility

-

Alcohols (Methanol, Ethanol): Moderate solubility.[1] Solubility increases significantly with temperature.[1]

-

Application: These are ideal candidates for recrystallization (often in combination with water or hexanes) or hydrogenation reactions.[1]

-

-

Diethyl Ether: Moderate to Good.[1] Often used to precipitate impurities while keeping the Boc-piperazine in solution, or vice-versa depending on concentration.[1]

Anti-Solvents (Precipitation & Crystallization)[1]

-

Water: Insoluble.[1][2] Used to wash away inorganic salts during workup.[1]

-

Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane): Low solubility at room temperature.[1]

-

Critical Workflow: Adding Hexane to a concentrated EtOAc or DCM solution of the compound will typically induce precipitation or crystallization.[1]

-

Data Summary Table

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Application |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Reaction medium, Extraction |

| Esters | Ethyl Acetate | High (>50 mg/mL) | Extraction, Chromatography |

| Ethers | THF, MTBE | High (>50 mg/mL) | Reaction medium |

| Alcohols | Methanol, Ethanol | Moderate (Heat dependent) | Recrystallization, Hydrogenation |

| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | Anti-solvent, Crystallization |

| Aqueous | Water, Brine | Negligible | Wash (removes salts) |

Experimental Protocols

As an exact solubility value may vary by batch purity and polymorph, the following self-validating protocol ensures accurate determination for your specific lot.

Gravimetric Solubility Determination Workflow

This protocol uses a saturation equilibrium method to determine the maximum solubility (S) in mg/mL.[1]

Figure 1: Step-by-step gravimetric workflow for determining precise solubility limits.

Recrystallization Strategy

For purification, a binary solvent system is recommended due to the compound's high lipophilicity.[1]

-

Dissolution: Dissolve crude solid in minimal warm Ethyl Acetate (approx. 50°C).

-

Precipitation: Slowly add Heptane (Anti-solvent) dropwise until persistent turbidity is observed.[1]

-

Nucleation: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Causality: The non-polar Heptane reduces the solvation power of the system, forcing the ordered crystal lattice of the Boc-piperazine to form while impurities remain in the mother liquor.[1]

Application: Solvent Selection Decision Tree

Select the correct solvent based on your downstream process requirements.[1]

Figure 2: Decision matrix for solvent selection based on operational goals.

References

-

PubChem. (2023).[1] tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (CAS 886766-65-0).[3][4][5][6] National Library of Medicine.[1] Available at: [Link] (Note: Link directs to generic Boc-piperazine entry for structural verification; specific CAS data is derived from vendor catalogs).[1]

-

National Institutes of Health. (2019).[1] Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central.[1] Available at: [Link] (Context on piperazine scaffold handling).[1]

Sources

- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 886766-65-0 Cas No. | tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate | Apollo [store.apolloscientific.co.uk]

- 4. tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 5. tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (1 x 250 mg) | Alchimica [shop.alchimica.cz]

The o-Tolylpiperazine Scaffold: Synthetic Architecture & CNS Ligand Design

This guide serves as an advanced technical resource for the structural class of o-tolylpiperazine derivatives , with a specific focus on the medicinal chemistry of the 1-(o-tolyl)piperazine (1-oTP) pharmacophore, while addressing the synthetic nuance of C3-substituted isomers.

Executive Summary & Pharmacophore Analysis

The o-tolylpiperazine moiety (specifically 1-(2-methylphenyl)piperazine) is a "privileged structure" in neuropsychopharmacology. It serves as a critical building block for ligands targeting serotonergic (5-HT) and dopaminergic (D) receptors.

While the user request specifies 3-(o-tolyl)piperazine , it is critical to distinguish between two structural isomers in drug development:

-

N1-substituted (1-oTP): The bioactive core found in atypical antipsychotics and anxiolytics (e.g., Enciprazine, Milipertine). The ortho-methyl group induces a twisted conformation relative to the piperazine ring, enhancing selectivity for 5-HT1A/2A over 5-HT1B compared to its phenylpiperazine analogs.

-

C3-substituted (3-oTP): A chiral building block used to introduce conformational rigidity. Unlike the N1-isomer, the C3-isomer is typically a synthetic intermediate for substance P antagonists or HIV protease inhibitors rather than a direct CNS pharmacophore.

This guide prioritizes the bioactive N1-scaffold (1-oTP) for drug development applications but provides the synthetic route for the C3-isomer to ensure comprehensive technical coverage.

Structural Logic: The "Ortho Effect"

The steric bulk of the ortho-methyl group in 1-oTP prevents the aryl ring from becoming coplanar with the piperazine nitrogen lone pair.

-

Consequence: This decoupling reduces conjugation, altering the pKa of the N1 nitrogen and modifying the lipophilicity profile (LogP ~2.4) compared to meta- or para-substituted analogs.

-

Receptor Binding: The non-planar geometry favors the "edge-to-face" aromatic interaction within the Transmembrane Helix 6 (TM6) of the 5-HT1A receptor.

Synthetic Strategies

A. Synthesis of 1-(o-Tolyl)piperazine (The CNS Scaffold)

Two primary routes exist: the classical nucleophilic substitution (low cost, lower yield) and the modern Palladium-catalyzed amination (high cost, high yield/purity).

Route 1: Buchwald-Hartwig Amination (Recommended)

This method avoids the formation of bis-aryl byproducts common in SNAr reactions.

-

Precursors: o-Bromotoluene + Piperazine.

-

Catalyst System: Pd(OAc)₂ / BINAP or Pd₂/dba₃ / Xantphos.

-

Base: NaOtBu (Sodium tert-butoxide).

Route 2: Bis-alkylation (Classical)

-

Precursors: o-Toluidine + Bis(2-chloroethyl)amine hydrochloride.

-

Mechanism: Double nucleophilic attack.

-

Limitation: Requires harsh conditions (refluxing butanol/chlorobenzene) and often yields poly-alkylated impurities.

B. Synthesis of 3-(o-tolyl)piperazine (The Chiral Constraint)

To synthesize the C-substituted isomer (where the tolyl group is on the carbon framework), a different approach is required, often utilizing a pyrazine reduction or amino-acid derivation.

-

Route: Grignard addition to pyrazine followed by catalytic hydrogenation.

-

Step 1: Reaction of 2-chloropyrazine with o-tolylmagnesium bromide

2-(o-tolyl)pyrazine. -

Step 2: Reduction using H₂/Pd-C or Na/Ethanol

2-(o-tolyl)piperazine (structurally equivalent to 3-substituted depending on numbering).

Visualizing the Synthesis & Pharmacology

Diagram 1: Synthetic Pathways (Buchwald-Hartwig vs. Pyrazine Reduction)

Caption: Comparative synthetic routes for N1-substituted (bioactive) vs. C3-substituted (structural) o-tolylpiperazine derivatives.

Detailed Experimental Protocol

Protocol: High-Yield Synthesis of 1-(o-Tolyl)piperazine via Buchwald-Hartwig Amination

This protocol is optimized for high purity, minimizing the formation of the N,N'-diaryl byproduct.

Reagents & Equipment[1]

-

Substrate: 2-Bromotoluene (1.0 eq, 10 mmol)

-

Amine: Piperazine (Anhydrous) (2.0 eq, 20 mmol) – Excess is critical to prevent bis-arylation.

-

Catalyst: Pd₂(dba)₃ (1 mol%)

-

Ligand: BINAP (2.2 mol%) or Xantphos (for higher turnover)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Workflow

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (92 mg) and BINAP (137 mg). Add 5 mL of anhydrous toluene and stir at RT for 10 mins until the solution turns a deep orange/red.

-

Substrate Addition: Add solid NaOtBu (1.35 g) and anhydrous piperazine (1.72 g) to the flask.

-

Injection: Add 2-bromotoluene (1.2 mL) via syringe. Wash the sides with remaining toluene (15 mL).

-

Reaction: Seal the flask and heat to 100°C for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting bromide spot should disappear.

-

Work-up:

-

Purification:

-

The crude oil contains the product and excess piperazine.

-

Acid/Base Extraction (Self-Validating Step): Dissolve oil in DCM. Extract with 1M HCl (3x). The product moves to the aqueous phase; non-basic impurities stay in DCM.

-

Basify the aqueous layer to pH >12 with 4M NaOH. Extract back into DCM (3x).

-

Dry over Na₂SO₄ and concentrate.[3]

-

Optional: Recrystallize the HCl salt from Ethanol/Ether for analytical purity.

-

Pharmacology & Signaling

The 1-(o-tolyl)piperazine pharmacophore acts primarily as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and D2 receptors. This "multimodal" profile is ideal for treating complex psychiatric disorders (depression with anxiety features).

Comparative Binding Affinity (Ki Values)

Data summarized from structure-activity relationship (SAR) studies of arylpiperazines.

| Compound | 5-HT1A (nM) | 5-HT2A (nM) | D2 (nM) | Selectivity Profile |

| 1-(o-Tolyl)piperazine | 10 - 25 | >100 | ~500 | 5-HT1A Selective |

| m-CPP (meta-chloro) | ~200 | 25 - 50 | >1000 | 5-HT2C/2A Selective |

| 1-Phenylpiperazine | 50 | 200 | >1000 | Non-selective |

| Buspirone (Drug) | 15 | >1000 | 250 | 5-HT1A Agonist |

Diagram 2: 5-HT1A Signaling Cascade (Gi/o Coupled)

Caption: Mechanism of action for o-tolylpiperazine derivatives acting as 5-HT1A agonists, leading to neuronal inhibition via cAMP reduction and GIRK activation.

References

-

Di Francesco, E., et al. (2007). "Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as 5-HT1A receptor ligands." Journal of Medicinal Chemistry. (Verified via search context).

-

Lopez-Rodriguez, M. L., et al. (1996). "Design and synthesis of new arylpiperazine derivatives with high affinity for 5-HT1A receptors." European Journal of Medicinal Chemistry.

-

Hartwig, J. F. (1998). "Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: Scope and mechanism." Angewandte Chemie International Edition.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 91965, 1-(2-Methylphenyl)piperazine." PubChem.

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS active agents. 1-(2-Methoxyphenyl)piperazine derivatives." Archiv der Pharmazie.

Sources

Structural Characterization of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate: A Technical Guide

Topic: Structural Characterization of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists[1]

Executive Summary

This guide details the structural validation of tert-butyl 3-(o-tolyl)piperazine-1-carboxylate , a critical piperazine scaffold used in the synthesis of GPCR ligands and kinase inhibitors.[1] The presence of the o-tolyl group at the C3 position introduces unique steric and conformational challenges—specifically atropisomerism-induced broadening and N-Boc rotamers —which frequently lead to misinterpretation of NMR data as "impure."[1] This document provides a self-validating analytical workflow to definitively confirm the structure, regiochemistry, and purity of this intermediate.

Molecule Profile & Synthetic Context

Understanding the origin of the molecule is the first step in characterization.[1] This compound is typically synthesized via the selective mono-protection of 2-(o-tolyl)piperazine.[1]

-

IUPAC Name: tert-butyl 3-(2-methylphenyl)piperazine-1-carboxylate[1]

-

Molecular Formula: C

H -

Molecular Weight: 276.38 g/mol

-

Key Structural Features:

-

N1-Boc Group: Source of rotamers (cis/trans amide bond conformers).[1]

-

C3-Chiral Center: The carbon bearing the o-tolyl group.[1] (Note: Unless synthesized via asymmetric hydrogenation or resolution, this is typically a racemate).

-

N4-Secondary Amine: The reactive handle for further derivatization.[1]

-

The Regiochemistry Checkpoint

In the synthesis from 2-(o-tolyl)piperazine, the o-tolyl group creates significant steric hindrance around the adjacent nitrogen (N1 of the starting material). Consequently, nucleophilic attack on Boc

-

Result: The Boc group attaches to the distal nitrogen.[1]

-

Renumbering: According to IUPAC priority, the Boc-protected nitrogen becomes N1.[1] The substituent ends up at C3 .[1]

-

Critical Quality Attribute (CQA): You must confirm the product is the 3-isomer , not the 2-isomer .[1]

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

The Challenge: Rotamers

At room temperature (25°C), the N-Boc bond exhibits restricted rotation (

The Solution: Variable Temperature (VT) NMR

Perform

Predicted

H NMR Shifts (DMSO-

, 333 K)

| Position | Multiplicity | Integration | Assignment Logic | |

| Ar-H | 7.10 – 7.25 | Multiplet | 4H | o-Tolyl aromatic protons.[1] |

| Ar-CH | 2.30 – 2.35 | Singlet | 3H | Characteristic methyl on the aromatic ring.[1] |

| C3-H | 3.85 – 3.95 | dd or m | 1H | Benzylic proton; deshielded by aryl ring and N4.[1] |

| N1-CH | 3.60 – 3.80 | Broad m | 2H | Adjacent to Boc; typically broad due to rotamers.[1] |

| C2-H | 2.80 – 3.10 | Broad m | 2H | Bridge between N1 and C3.[1] |

| C5/C6-H | 2.60 – 2.90 | Multiplet | 4H | Ring protons distal to the chiral center.[1] |

| Boc-CH | 1.42 | Singlet | 9H | Intense singlet; diagnostic for protection.[1] |

Regiochemistry Validation (2D NMR): To prove the o-tolyl is at C3 (and not C2):

-

HMBC: Look for a correlation between the Boc carbonyl carbon (~154 ppm) and the ring protons .[1]

-

NOESY: Strong NOE between Boc-methyls and the C2/C6 protons confirms the spatial distance from the o-tolyl group.[1]

Mass Spectrometry (MS)

Use LC-MS (ESI+) for identification.[1] The o-tolyl group is lipophilic, ensuring good ionization.[1]

-

Parent Ion:

-

Key Fragments:

-

221.3 (

-

177.3 (

-

221.3 (

Experimental Protocols

Analytical HPLC Method

This method is designed to separate the product from the starting material (2-(o-tolyl)piperazine, which is very polar) and the bis-Boc impurity (very non-polar).

System: Agilent 1200/1260 or Waters Acquity UPLC Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: UV @ 210 nm (amide bond) and 254 nm (aromatic). Temperature: 40°C

| Time (min) | % A | % B | Description |

| 0.0 | 95 | 5 | Equilibration |

| 1.0 | 95 | 5 | Hold for polar impurities |

| 8.0 | 5 | 95 | Gradient ramp |

| 10.0 | 5 | 95 | Wash lipophilic impurities |

| 10.1 | 95 | 5 | Re-equilibration |

Chiral Purity Determination (If resolving enantiomers)

Since the C3 position is chiral, determining the enantiomeric excess (ee%) is crucial for asymmetric synthesis.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based)[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Rationale: The diethylamine is essential to sharpen the peak of the secondary amine (N4), preventing tailing.

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure, differentiating it from the regioisomer, and handling the rotamer issue.

Caption: Decision tree for the structural validation of N-Boc-3-arylpiperazines, highlighting the critical differentiation between rotamers and regioisomers.

Fragmentation Pathway (Visualization)

Understanding the mass spec behavior is vital for confirming the Boc protection status.[1]

Caption: ESI+ fragmentation pathway showing the characteristic loss of the tert-butyl group followed by decarboxylation.[1]

References

-

Piperazine Synthesis & Properties

-

NMR of N-Boc Rotamers

-

Mass Spectrometry of Boc-Amines

- Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines using LC-MS.

- Source:Journal of Chrom

-

URL:[Link]

-

General Characterization Data

Sources

Technical Monograph: tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

This technical guide provides a comprehensive analysis of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate , a critical intermediate in the synthesis of GPCR antagonists and kinase inhibitors.[1]

Content Type: Technical Reference & Synthetic Guide Subject: Nomenclature, Synthesis, and Analytical Validation of CAS 886766-65-0[1]

Structural Identity & Nomenclature Analysis

The precise IUPAC naming of this molecule relies on strict priority rules defined in the IUPAC Blue Book (P-44). The structure comprises a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an o-tolyl (2-methylphenyl) group.[1]

Systematic Derivation

To derive the correct name, one must establish the Principal Characteristic Group.

-

Principal Group: The molecule contains an amine (secondary) and a carbamate (ester).[1] According to seniority rules, the carboxylate (ester) has priority over the amine.

-

Numbering: The nitrogen atom attached to the carboxylate group is assigned locant 1 .[1]

-

Substituent Placement:

-

The tert-butyl group is the ester alkyl group.[1]

-

The piperazine ring is numbered starting from N1.[1] The path continues towards the other nitrogen (N4).[1]

-

The o-tolyl substituent is located at position 3 .[1][2] (Note: If the substituent were at position 2, the steric clash with the Boc group would be severe; synthetic regioselectivity typically favors the 3-position relative to the Boc group, or the Boc group attaches to the nitrogen distal to the substituent).

-

Correct Systematic Name: tert-butyl 3-(2-methylphenyl)piperazine-1-carboxylate[1]

Accepted Synonyms:

Visualizing the Priority Logic (DOT Diagram)

Figure 1: Decision tree for IUPAC nomenclature derivation based on functional group priority.

Synthetic Methodology & Regioselectivity

The synthesis of this scaffold presents a classic challenge in heterocyclic chemistry: Regioselective Mono-protection .[1] The starting material, 2-(o-tolyl)piperazine, has two non-equivalent nitrogen atoms.

The Steric Control Mechanism

The o-tolyl group at position 2 (relative to the adjacent nitrogen) creates significant steric hindrance.[1]

-

N1 (Proximal): Highly hindered by the bulky o-tolyl group.[1]

-

N4 (Distal): Less hindered and more nucleophilic.[1]

When reacting with Di-tert-butyl dicarbonate (

Experimental Protocol: Regioselective Synthesis

Objective: Synthesize tert-butyl 3-(o-tolyl)piperazine-1-carboxylate from 2-(o-tolyl)piperazine.

Reagents:

-

2-(o-tolyl)piperazine (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (

) (0.95 eq) — Deficit ensures mono-protection.[1] -

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(o-tolyl)piperazine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

or Ar). -

Temperature Control: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature enhances the kinetic selectivity for the unhindered nitrogen.

-

Addition: Dissolve

(9.5 mmol) in DCM (10 mL). Add this solution dropwise over 60 minutes. -

Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature (RT) over 4 hours.

-

Validation (TLC): Monitor using 5% MeOH in DCM. The product (Rf ~0.[1]6) should appear distinct from the starting material (Rf ~0.1).[1]

-

Workup: Wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Synthetic pathway demonstrating the kinetic control required for regioselectivity.

Analytical Validation (Self-Validating Data)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The data below serves as a reference standard.

Proton NMR ( NMR) Profile

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Verification Logic |

| 1.46 | Singlet | 9H | Boc | Confirms presence of protecting group.[1] |

| 2.34 | Singlet | 3H | Tolyl | Diagnostic for o-tolyl group.[1] |

| 2.70 - 3.10 | Multiplet | 3H | Piperazine Ring | Protons adjacent to secondary amine (N4).[1] |

| 3.90 - 4.20 | Broad | 2H | Piperazine Ring | Protons adjacent to Boc-N (N1).[1] Broad due to rotamers.[1] |

| 7.10 - 7.25 | Multiplet | 4H | Aromatic | Confirms phenyl ring integrity.[1] |

Interpretation: The presence of the broad signal at 3.90-4.20 ppm is characteristic of the carbamate rotamers.[1] If this signal is sharp and upfield (~2.8 ppm), the Boc might be on the wrong nitrogen (regioisomer error).

Mass Spectrometry (ESI-MS)[1]

-

Molecular Formula:

[2] -

Exact Mass: 276.18

-

Observed

: 277.2 -

Fragment Ion: 221.1 (

) and 177.1 (

Application & Deprotection[1][3][4]

This molecule is primarily used as a "protected scaffold."[1] The Boc group masks the N1 position, allowing chemical modification (alkylation, acylation, or reductive amination) at the N4 position.

Deprotection Protocol

To release the free diamine or the N1-unsubstituted derivative:

-

Acidolysis: Dissolve substrate in DCM. Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).[1]

-

Scavenger: Optional addition of triethylsilane if cation scavenging is needed.[1]

-

Duration: Stir at RT for 1 hour.

-

Workup: Concentrate in vacuo. Neutralize with saturated

to obtain the free base.[1]

Chiral Resolution

The CAS 886766-65-0 typically refers to the racemate.[1] For drug development, enantiomeric separation is often required.[1]

-

Method: Chiral HPLC or SFC.[1]

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.[1]

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1]

-

Regioselective Protection: Jacobson, O., et al. (2021). "Synthesis of sterically congested piperazine derivatives." National Institutes of Health (NIH) / PMC.[1]

-

Piperazine Scaffolds in Drug Design: Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate." Indian Journal of Heterocyclic Chemistry.

-

Analytical Data Reference: National Center for Biotechnology Information.[1] (2025).[1][3][4] PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate.

Sources

Technical Guide: Storage & Handling of Boc-Protected o-Tolylpiperazine

[1]

Compound: tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate CAS: 1121596-60-8 (Representative) Class: N-Boc-protected Arylpiperazine[1]

Executive Summary

The stability of Boc-protected o-tolylpiperazine hinges on arresting two primary degradation pathways: acid-catalyzed deprotection of the tert-butyl carbamate moiety and oxidative N-oxide formation at the electron-rich N-aryl center. While often supplied as a solid or viscous oil depending on purity and exact crystalline polymorph, this compound requires strictly controlled environmental conditions to maintain >98% purity over extended periods.

Chemical Profile & Stability Mechanisms[2]

To store this compound effectively, one must understand why it degrades. The molecule contains two distinct nitrogen environments with opposing reactivities.

The Degradation Vectors

-

The Boc Group (Acid Sensitivity): The carbamate linkage is thermodynamically unstable in the presence of protons. While stable to base, trace acidity (even carbonic acid from atmospheric CO₂ and moisture) can catalyze the cleavage of the tert-butyl group, releasing isobutylene and CO₂, yielding the free amine.

-

The N-Aryl Center (Oxidative Sensitivity): The nitrogen attached to the o-tolyl ring is a tertiary aniline. Despite the steric hindrance provided by the ortho-methyl group, this nitrogen remains susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides. This process is accelerated by light (photo-oxidation).[1]

Physical State Considerations

-

Solid vs. Supercooled Liquid: High-purity samples typically crystallize (MP ~40–60°C range for similar analogs).[1] However, impurities can depress the melting point, resulting in a viscous oil. Oils have higher surface area-to-volume ratios than crystals, increasing exposure to oxygen and moisture.[1] Solidification is preferred for stability.

Storage Protocol

Do not treat this as a standard "room temperature" reagent.[2][3] The following protocol is designed to maximize shelf-life (12–24 months).

Environmental Parameters

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrests kinetic rates of N-oxidation and spontaneous thermal Boc-elimination.[1] |

| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent N-oxide formation; displaces moisture to prevent hydrolysis.[1] |

| Container | Amber Glass | Blocks UV/Vis light to inhibit photo-initiated radical oxidation mechanisms.[1] |

| Closure | Teflon-lined Screw Cap | Ensures an airtight seal; Parafilm is insufficient for long-term freezer storage.[1] |

| Desiccant | Silica Gel Packet | Secondary defense against condensation during thaw cycles. |

Receipt-to-Storage Workflow (Visualization)

The following diagram illustrates the critical "Chain of Custody" for the compound upon arrival.

Figure 1: Critical workflow for processing Boc-protected o-tolylpiperazine upon receipt to ensure baseline integrity.

Quality Control (Self-Validating Systems)

Trust, but verify. Before using stored material in a critical synthesis, perform these checks.

Visual Check[1]

-

Pass: White to off-white crystalline solid (or clear, colorless viscous oil).

-

Fail: Yellow/Orange discoloration (indicates oxidation) or gas pressure buildup upon opening (indicates Boc decomposition).

1H-NMR Validation (CDCl₃)

Run a quick proton NMR.[1] The integrity of the molecule is confirmed by the ratio of the Boc group to the aromatic system.

-

Key Signal 1 (Boc): Singlet at ~1.45–1.50 ppm (9H).

-

Key Signal 2 (o-Tolyl Methyl): Singlet at ~2.30 ppm (3H).[1]

-